![molecular formula C20H19NO4 B5885797 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione](/img/structure/B5885797.png)
1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final pyrrole derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different functional groups and reactivity.
Acetanisole: Another methoxyphenyl derivative with distinct chemical properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-18(12-14-4-8-16(24-2)9-5-14)20(23)21(19(13)22)15-6-10-17(25-3)11-7-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNBYVNJHRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)
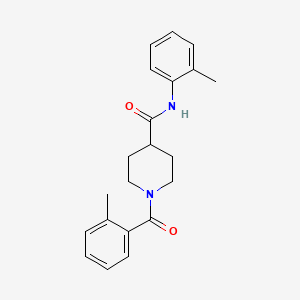
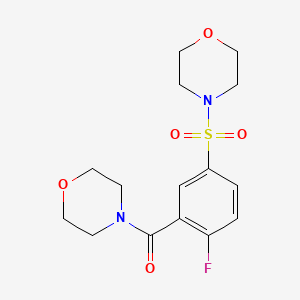
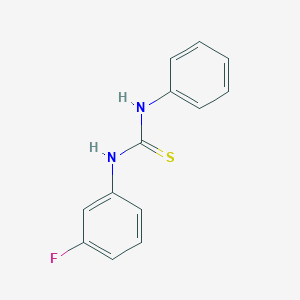
![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
![1,4-Dimethyl-2-[(4-nitrophenyl)methoxy]benzene](/img/structure/B5885739.png)
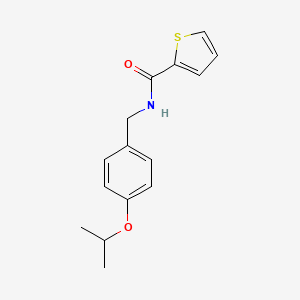
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
![6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5885767.png)
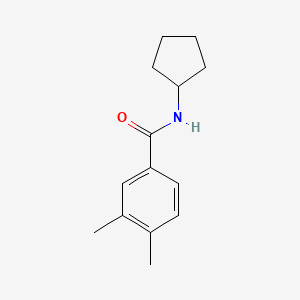
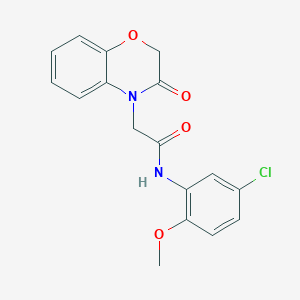
![1h-Imidazo[4,5-b]pyridine, 6-chloro-2-(3-pyridinyl)-](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![Ethyl 4-[(3-chlorophenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5885810.png)
